N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine typically involves the reaction of 3-chloro-4-ethoxy-5-methoxybenzaldehyde with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired oxime. The general reaction scheme is as follows:
[ \text{3-chloro-4-ethoxy-5-methoxybenzaldehyde} + \text{hydroxylamine} \rightarrow \text{this compound} ]
The reaction is usually performed in an organic solvent such as ethanol or methanol, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of oxime synthesis can be applied. Industrial production would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The chloro, ethoxy, and methoxy substituents can influence the compound’s lipophilicity and ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-ethoxy-5-methoxybenzaldehyde: The precursor to the oxime.
Other benzaldehyde oximes: Compounds with similar structures but different substituents.
Uniqueness
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine is unique due to its specific combination of chloro, ethoxy, and methoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(NE)-N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-3-15-10-8(11)4-7(6-12-13)5-9(10)14-2/h4-6,13H,3H2,1-2H3/b12-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXECFQXJPSKTDU-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=NO)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=N/O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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